Cas no 80446-63-5 (b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate))
![b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate) structure](https://pt.kuujia.com/scimg/cas/80446-63-5x500.png)
80446-63-5 structure
Nome do Produto:b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate)
b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate) Propriedades químicas e físicas
Nomes e Identificadores
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- b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate)
- [(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- 3,4',5-trihydroxystilbene-4'-O-(6''-O-galloyl)glucopyranoside
- Resveratrol-4'-O-(6'-galloyl)glucoside
- CS-0851549
- 64898-03-9
- 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate)
- AKOS037515321
- NCGC00180687-01
- Resveratrol 4'-(6'-galloylglucoside)
- 3,4',5-TOHS-6''-GGlc
- beta-D-Glucopyranoside, 4-(2-(3,5-dihydroxyphenyl)ethenyl)phenyl, 6-(3,4,5-trihydroxybenzoate)
- Resveratrol-4 inverted exclamation marka-O-(6 inverted exclamation marka inverted exclamation marka-O-galloyl)-glucopyranoside
- MEGxp0_001471
- ACon1_000309
- ((2R,3S,4S,5R,6S)-6-(4-((E)-3,5-Dihydroxystyryl)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl 3,4,5-trihydroxybenzoate
- DTXSID201118476
- HY-N11790
- 80446-63-5
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- Inchi: InChI=1S/C27H26O12/c28-16-7-14(8-17(29)11-16)2-1-13-3-5-18(6-4-13)38-27-25(35)24(34)23(33)21(39-27)12-37-26(36)15-9-19(30)22(32)20(31)10-15/h1-11,21,23-25,27-35H,12H2/b2-1+/t21-,23-,24+,25-,27-/m1/s1
- Chave InChI: HQQSMUBDNVIUPF-XMPPFBFMSA-N
- SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O
Propriedades Computadas
- Massa Exacta: 542.14242626g/mol
- Massa monoisotópica: 542.14242626g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 8
- Complexidade: 795
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 70
- Superfície polar topológica: 207Ų
- Carga de Superfície: 0
- XLogP3: 1.9
b-D-Glucopyranoside,4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl, 6-(3,4,5-trihydroxybenzoate) Literatura Relacionada
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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